molecular formula C16H14N2O4S2 B2995805 methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 881485-21-8

methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No. B2995805
CAS RN: 881485-21-8
M. Wt: 362.42
InChI Key: PCORHMSAMILFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 2H-1,4-benzothiazin-3(4H)-one . It’s commonly used as a UV absorber or stabilizer in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .


Synthesis Analysis

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, a similar compound, has been reported by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

The molecular formula of a similar compound, Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate, is C11H11NO3S . The structure of this compound has been determined by X-ray diffraction methods .


Chemical Reactions Analysis

The interactions of similar compounds with human DNA have been explored through spectroscopic investigations and viscometric investigations . The reaction site observed in these compounds was C7, C9, and C18 as these atoms show maximum charge density .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate, include a melting point of 141-149 °C and it appears as white needles .

Scientific Research Applications

Synthesis of Fused Heterocycles

This compound is utilized in the synthesis of various fused heterocycles. These heterocycles are significant in pharmaceutical and biological activities, making them valuable in drug research and development . The ability to create four-membered to seven-membered rings offers a pathway to new medications with potential therapeutic effects.

DNA Interaction Studies

The interactions between small heterocyclic molecules like this compound and human DNA are crucial in pharmacology. Understanding these interactions helps in the investigation of drug mechanisms and the design of more effective, target-specific drugs with fewer side effects . This compound’s interaction with DNA has been studied using theoretical, spectroscopic, and viscometric measurements, providing insights into its potential as a therapeutic agent.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial activity. This includes antibacterial and antifungal properties, which are tested against various microorganisms . The compound’s efficacy in inhibiting microbial growth makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Activities

Some derivatives of this compound have demonstrated anti-inflammatory and analgesic activities. These properties are comparable to known drugs like indomethacin and celecoxib, suggesting potential use in treating conditions associated with inflammation and pain .

Synthesis of Quinolone Derivatives

The compound is involved in the synthesis of quinolone derivatives. Quinolones are a class of synthetic antibacterial drugs that have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The synthesis of new quinolone derivatives could lead to the discovery of novel antibiotics .

Computational Chemistry Applications

In computational chemistry, this compound’s properties can be evaluated using software like Gaussian. This allows for the prediction of optimized geometry, HOMO-LUMO gap, bond lengths, angles, and more. Such computational studies are essential for understanding the compound’s reactivity and potential as a drug candidate .

Safety and Hazards

The product is not intended for human or veterinary use and is for research use only. It’s commonly used as a UV absorber or stabilizer in various materials to protect them from the harmful effects of UV radiation .

Future Directions

The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, a similar compound, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . This suggests that the compound you mentioned might have similar potential applications in the future.

properties

IUPAC Name

methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-22-16(21)9-6-7-23-15(9)18-13(19)8-12-14(20)17-10-4-2-3-5-11(10)24-12/h2-7,12H,8H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCORHMSAMILFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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